molecular formula C19H14NP B3053069 Benzonitrile, 4-(diphenylphosphino)- CAS No. 5068-16-6

Benzonitrile, 4-(diphenylphosphino)-

Cat. No.: B3053069
CAS No.: 5068-16-6
M. Wt: 287.3 g/mol
InChI Key: LQXATBCLSWPVMS-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(diphenylphosphino)- is an organic compound with the molecular formula C19H14NP It is a derivative of benzonitrile, where a diphenylphosphino group is attached to the fourth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzonitrile, 4-(diphenylphosphino)- can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzonitrile with diphenylphosphine in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The reaction can be represented as follows:

4-BrC6H4CN+Ph2PHPd catalyst4-(Ph2P)C6H4CN\text{4-BrC}_6\text{H}_4\text{CN} + \text{Ph}_2\text{PH} \xrightarrow{\text{Pd catalyst}} \text{4-(Ph}_2\text{P)C}_6\text{H}_4\text{CN} 4-BrC6​H4​CN+Ph2​PHPd catalyst​4-(Ph2​P)C6​H4​CN

Industrial Production Methods

Industrial production methods for benzonitrile, 4-(diphenylphosphino)- are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(diphenylphosphino)- undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

Benzonitrile, 4-(diphenylphosphino)- has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of benzonitrile, 4-(diphenylphosphino)- involves its ability to act as a ligand, coordinating with metal centers in various catalytic processes. The diphenylphosphino group provides a site for coordination, while the nitrile group can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, lacking the diphenylphosphino group.

    4-(Diphenylphosphino)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    4-(Diphenylphosphino)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness

Benzonitrile, 4-(diphenylphosphino)- is unique due to the presence of both a nitrile and a diphenylphosphino group, which allows it to participate in a wide range of chemical reactions and form stable complexes with transition metals. This dual functionality makes it a valuable compound in both synthetic and coordination chemistry.

Properties

IUPAC Name

4-diphenylphosphanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14NP/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXATBCLSWPVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461005
Record name Benzonitrile, 4-(diphenylphosphino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5068-16-6
Record name Benzonitrile, 4-(diphenylphosphino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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